molecular formula C13H13NO5 B1324335 2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione CAS No. 161426-82-0

2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione

Cat. No.: B1324335
CAS No.: 161426-82-0
M. Wt: 263.25 g/mol
InChI Key: IMDMCDUGCVZSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes two methoxy groups and an ethyl group attached to the isoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable isoquinoline derivative.

    Methoxylation: Introduction of methoxy groups at the 5 and 7 positions using methanol and a strong acid catalyst.

    Ethylation: Introduction of the ethyl group at the 2 position using ethyl bromide and a base such as potassium carbonate.

    Oxidation: Oxidation of the isoquinoline core to form the trione structure using an oxidizing agent like potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones.

    Reduction: Reduction reactions can convert the trione to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydroisoquinolines.

    Substitution: Halogenated or nitrated isoquinolines.

Scientific Research Applications

2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethoxyisoquinoline-1,3,4(2H)-trione: Lacks the ethyl group at the 2 position.

    2-Ethylisoquinoline-1,3,4(2H)-trione: Lacks the methoxy groups at the 5 and 7 positions.

    5,7-Dimethoxyisoquinoline: Lacks the trione structure.

Uniqueness

2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione is unique due to the combination of its ethyl and methoxy groups along with the trione structure

Properties

IUPAC Name

2-ethyl-5,7-dimethoxyisoquinoline-1,3,4-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-4-14-12(16)8-5-7(18-2)6-9(19-3)10(8)11(15)13(14)17/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDMCDUGCVZSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CC(=C2)OC)OC)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90877167
Record name ISOQUINOLINE134TRIONE57DIMETHOXY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90877167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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